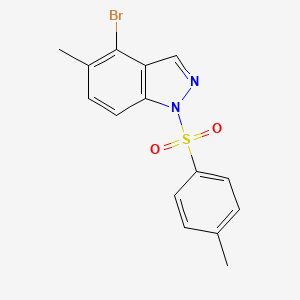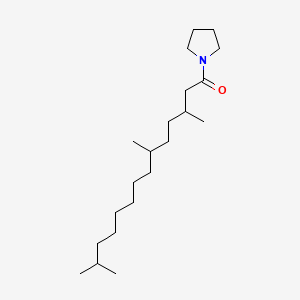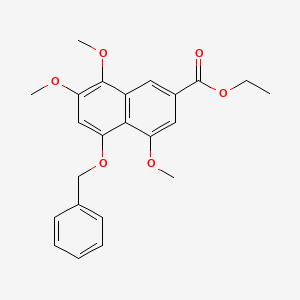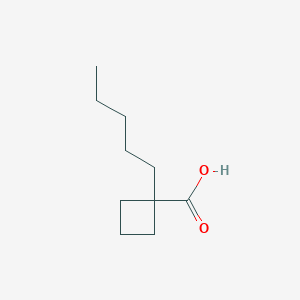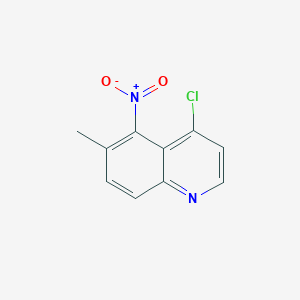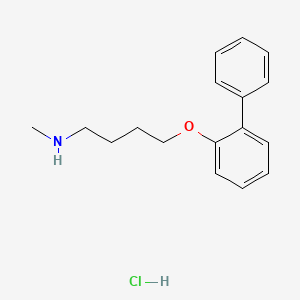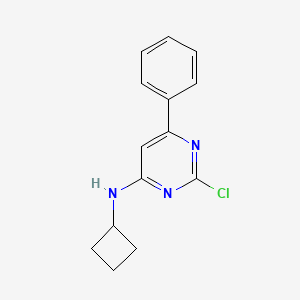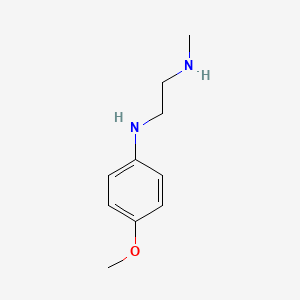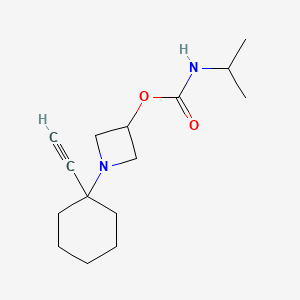
Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester is a complex organic compound with a unique structure that includes a carbamate group, an ethynyl group, and an azetidinyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester typically involves multiple steps, starting with the preparation of the azetidinyl ester and the ethynylcyclohexyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester include other carbamate esters and azetidinyl derivatives. These compounds share some structural features but may differ in their specific functional groups and overall reactivity.
Uniqueness
What sets this compound apart is its combination of an ethynyl group with a carbamate and azetidinyl ester, providing a unique set of chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
60752-89-8 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
[1-(1-ethynylcyclohexyl)azetidin-3-yl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C15H24N2O2/c1-4-15(8-6-5-7-9-15)17-10-13(11-17)19-14(18)16-12(2)3/h1,12-13H,5-11H2,2-3H3,(H,16,18) |
InChI Key |
MAEKNIWVDDMXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OC1CN(C1)C2(CCCCC2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13935526.png)
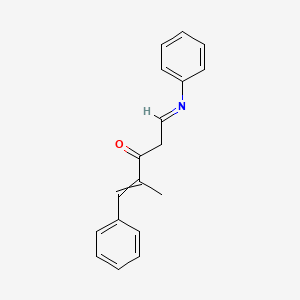
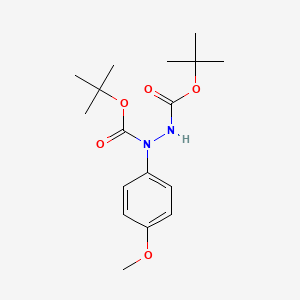
![4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester](/img/structure/B13935541.png)
![3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B13935562.png)
![Benzo[c]isothiazol-6-ol](/img/structure/B13935569.png)
